Prospective Pharmacological Differentiation from BMS-777607 (Pyridine-dione) Core
No direct quantitative data was identified for the target compound. However, the pyrazole core in CAS 1170920-97-4 represents a 'scaffold hop' from the established 2-oxo-1,2-dihydropyridine-3-carboxamide core found in the clinical candidate BMS-777607 (which contains the same 2,5-difluorophenyl anilide and 4-fluorophenyl N-substitution). Scaffold hopping in the Met kinase superfamily is a validated strategy to modulate kinase selectivity, physico-chemical properties, and intellectual property space, but in the absence of assay data for this specific compound, any claim of superiority over BMS-777607 or other analogs is unsupported.
| Evidence Dimension | Inhibitor-based scaffold comparison |
|---|---|
| Target Compound Data | Not available from accessible sources |
| Comparator Or Baseline | BMS-777607: c-MET IC50 = 3.9 nM, RON IC50 = 1.8 nM (biochemical assay) |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
Procurement decisions cannot be evidence-based without published activity data; the compound's value remains purely as a research tool for scaffold-hopping exploration.
- [1] Schroeder, G. M. et al. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. J. Med. Chem. 2009, 52, 1251-1254. View Source
